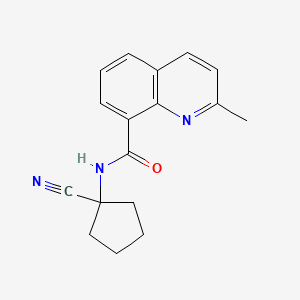

![molecular formula C15H11ClFNO4S B2864431 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid CAS No. 1118800-29-5](/img/structure/B2864431.png)

2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid, commonly known as CFTR-Inhibitor-172, is a chemical compound that is widely used in scientific research. This compound is primarily used to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water across cell membranes in various tissues.

科学的研究の応用

Fluorescent Molecular Probes

2-[[[E-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid shows potential in the development of fluorescent molecular probes. These probes are based on a "push-pull" electron transfer system, exhibiting strong solvent-dependent fluorescence correlated with solvent polarity. They can be used to study various biological events and processes due to their long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).

Inhibition of Carbonic Anhydrase

Research shows that certain halogenated sulfonamides, including derivatives of 2-[[[E-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid, act as potent inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. These compounds have been suggested as potential antitumor agents due to their selective inhibition profile, which differs significantly from other isozymes (Ilies et al., 2003).

Enhancing Conductivity in Organic Electronics

This compound plays a role in enhancing the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), a material used in organic solar cells. The modification by compounds like 2-[[[E-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid significantly improves the material's conductivity, which is critical for developing high-efficiency organic solar cell devices (Tan et al., 2016).

Proton Exchange Membranes in Fuel Cells

This compound has been used in synthesizing multiblock copolymers, which form part of proton exchange membranes. These membranes are significant for their role in fuel cells, especially considering their water absorption and proton conductivity properties. The synthesis and characterization of these multiblock copolymers highlight their potential in this field (Ghassemi et al., 2004).

Antiviral Activity

Derivatives of this compound have shown potential in antiviral applications. For instance, sulfonamide derivatives synthesized from 2-[[[E-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid exhibited anti-tobacco mosaic virus activity, indicating their potential use in managing viral infections (Chen et al., 2010).

特性

IUPAC Name |

2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO4S/c16-11-3-1-10(2-4-11)7-8-23(21,22)18-14-6-5-12(17)9-13(14)15(19)20/h1-9,18H,(H,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNRDVGXBCPMKE-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)NC2=C(C=C(C=C2)F)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=C(C=C(C=C2)F)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Chlorophenyl)ethenesulfonamido]-5-fluorobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2864358.png)

![N'-(5-Chloro-2-methoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2864364.png)

![3-(2-(2-chloro-6-fluorophenyl)acetamido)-N-(4-ethoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2864370.png)